molecular formula C7H14ClN B2372723 3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL CAS No. 2377031-47-3

3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL

Cat. No.: B2372723
CAS No.: 2377031-47-3
M. Wt: 147.65
InChI Key: FNECWCHIODWQSP-UHFFFAOYSA-N
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Description

3-ETHYLBICYCLO[111]PENTAN-1-AMINE HCL is a chemical compound with the molecular formula C7H14ClN It is a bicyclic amine derivative, which means it contains two fused ring structures

Scientific Research Applications

3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL typically involves the formation of the bicyclic core followed by the introduction of the amine group. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The amine group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL is unique due to its specific ethyl substitution on the bicyclic core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-3-7(8,4-6)5-6;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECWCHIODWQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-47-3
Record name 3-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride
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